molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No. B141440
Key on ui cas rn: 108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
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Patent
US08809592B2

Procedure details

DIBK is generally produced at the same time as methyl isobutyl ketone (MIBK) in a condensation reaction of acetone. However, the conversion and the selectivity for DIBK are very low and wholly insufficient.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH3:7])=[O:6])[CH:2]([CH3:4])[CH3:3].[CH3:8][C:9]([CH3:11])=O>>[CH3:3][CH:2]([CH2:1][C:5]([CH2:7][CH:9]([CH3:11])[CH3:8])=[O:6])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC(=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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